molecular formula C20H25BrN2O2 B3442251 1-(3-bromo-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine

1-(3-bromo-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B3442251
M. Wt: 405.3 g/mol
InChI Key: MENWTXRWFBYFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine, also known as BMEP, is a compound that belongs to the family of phenylpiperazines. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology.

Mechanism of Action

The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. It may also modulate the activity of other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects
1-(3-bromo-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, neuroprotective effects, and cytotoxic effects on cancer cells. It may also have potential as a treatment for pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-bromo-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine is that it has been extensively studied and has shown promising results in various fields of medicine. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. Another area of interest is its potential as an anticancer agent. Further research is also needed to better understand its mechanism of action and to develop targeted therapies based on this understanding.
Conclusion
In conclusion, 1-(3-bromo-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine is a compound that has shown promising results in various fields of medicine. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a treatment for various diseases and disorders.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In psychiatry, it has been shown to have anxiolytic and antidepressant effects in animal models. In neurology, it has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. In oncology, it has been shown to have cytotoxic effects on cancer cells and may have potential as an anticancer agent.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-3-25-20-7-5-4-6-18(20)23-12-10-22(11-13-23)15-16-8-9-19(24-2)17(21)14-16/h4-9,14H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENWTXRWFBYFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(2-ethoxyphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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